molecular formula C6H5Cl3N2 B1330319 2,4,5-Trichloro-6-ethylpyrimidine CAS No. 6585-48-4

2,4,5-Trichloro-6-ethylpyrimidine

Cat. No.: B1330319
CAS No.: 6585-48-4
M. Wt: 211.5 g/mol
InChI Key: PAMHFOVFWWAYCK-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-6-ethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H5Cl3N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Mechanism of Action

Target of Action

The primary targets of 2,4,5-Trichloro-6-ethylpyrimidine are currently unknown. This compound is a derivative of pyrimidine, a basic structure in many important biomolecules

Mode of Action

As a pyrimidine derivative, it may interact with its targets by forming hydrogen bonds, similar to how pyrimidine bases in DNA and RNA interact with their complementary bases . The resulting changes in the biological system depend on the nature of these targets.

Biochemical Pathways

Given its structural similarity to pyrimidine, it might interfere with nucleic acid synthesis or other pyrimidine-related metabolic pathways . The downstream effects of these interactions would depend on the specific pathways involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloro-6-ethylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 5-chlorouracil with thionyl chloride in dichloroethane solvent. The reaction mixture is heated under reflux conditions, followed by the addition of water to separate the organic layer. The organic layer is then distilled to remove the solvent, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient chlorinating agents and optimized reaction conditions ensures high yield and purity of the final product. The process typically involves the use of phosphorus oxychloride and barbituric acid as starting materials, with the reaction carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-6-ethylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and under reflux conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound, while oxidation reactions can produce various oxidized forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4,5-trichloro-6-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMHFOVFWWAYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289017
Record name 2,4,5-trichloro-6-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6585-48-4
Record name NSC58573
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Record name 2,4,5-trichloro-6-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trichloro-6-ethylpyrimidine
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